(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
Overview
Description
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclopropane ring, which is known for its strained structure and unique reactivity. The presence of both a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group adds to its versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclopropane precursor.
Alkylation: The precursor undergoes alkylation with a vinyl halide under basic conditions to introduce the vinyl group.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Cyclization: The cyclopropane ring is formed through intramolecular cyclization reactions, often facilitated by transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and cyclization processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for protection and deprotection steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated cyclopropane derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for deprotection and subsequent substitution.
Major Products
Epoxides and Diols: From oxidation reactions.
Saturated Cyclopropanes: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The vinyl group can participate in π-π interactions, while the Boc-protected amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Lacks the Boc protection, making it more reactive.
(1R,2S)-1-tert-Butoxycarbonylamino-2-ethylcyclopropanecarboxylic acid: Has an ethyl group instead of a vinyl group, altering its reactivity and applications.
Uniqueness
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring, a reactive vinyl group, and a Boc-protected amino group. This combination provides a versatile platform for various synthetic transformations and research applications.
Properties
IUPAC Name |
(1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQWADNTLIWMG-RDDDGLTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438941 | |
Record name | (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159622-10-3 | |
Record name | (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159622-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.